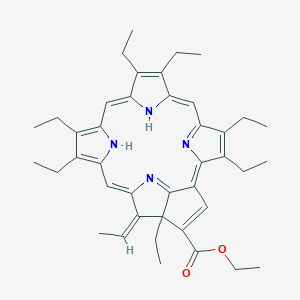
4-Nitro-4'-(octadecylamino)stilbene
Overview
Description
4-Nitro-4’-(octadecylamino)stilbene: is a synthetic organic compound belonging to the stilbene family. It is characterized by the presence of a nitro group and an octadecylamino group attached to the stilbene backbone. This compound is known for its lipophilic properties and is commonly used as a fluorescent dye in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-4’-(octadecylamino)stilbene typically involves the following steps:
Amination: The octadecylamino group is introduced through a nucleophilic substitution reaction, where an octadecylamine reacts with the nitrostilbene intermediate.
Industrial Production Methods: Industrial production of 4-Nitro-4’-(octadecylamino)stilbene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The octadecylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: Formation of 4-amino-4’-(octadecylamino)stilbene.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 4-Nitro-4’-(octadecylamino)stilbene is used as a fluorescent dye in various chemical analyses, including fluorescence spectroscopy and imaging.
Biology: In biological research, this compound is utilized for labeling and tracking lipophilic molecules in cell membranes and other biological structures.
Medicine: While not directly used as a therapeutic agent, it serves as a tool in medical research for studying cellular processes and drug delivery mechanisms.
Industry: The compound is employed in the development of non-linear optical materials and mixed-dye Langmuir-Blodgett films .
Mechanism of Action
The primary mechanism of action of 4-Nitro-4’-(octadecylamino)stilbene involves its interaction with lipophilic environments. The octadecylamino group allows the compound to integrate into lipid bilayers, while the nitro group contributes to its fluorescent properties. This dual functionality makes it an effective probe for studying membrane dynamics and other lipophilic interactions .
Comparison with Similar Compounds
Resveratrol: A naturally occurring stilbene with antioxidant properties.
Pterostilbene: A derivative of resveratrol with enhanced bioavailability.
Combretastatin A-4: A stilbene derivative with potent anticancer activity.
Uniqueness: 4-Nitro-4’-(octadecylamino)stilbene stands out due to its unique combination of a long alkyl chain and a nitro group, which imparts both lipophilicity and fluorescence. This makes it particularly useful in applications requiring membrane integration and fluorescent labeling .
Properties
IUPAC Name |
4-[(E)-2-(4-nitrophenyl)ethenyl]-N-octadecylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-33-31-24-20-29(21-25-31)18-19-30-22-26-32(27-23-30)34(35)36/h18-27,33H,2-17,28H2,1H3/b19-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCWNVFSUWACRE-VHEBQXMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


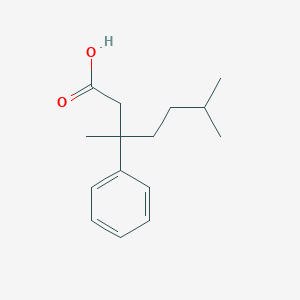
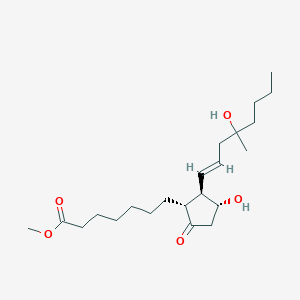

![3-[1,1-Dioxo-6-(trifluoromethyl)-4H-1lambda6,2,4-benzothiadiazin-3-yl]propanoic acid](/img/structure/B33693.png)
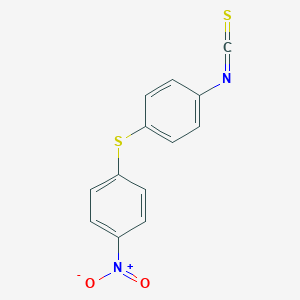
![7-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-dimethyl-5H-pteridine-2,4,6-trione](/img/structure/B33696.png)
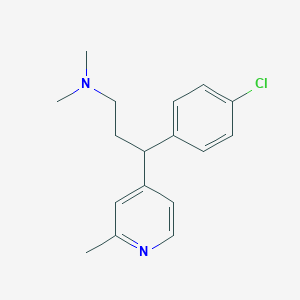
![1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone](/img/structure/B33701.png)
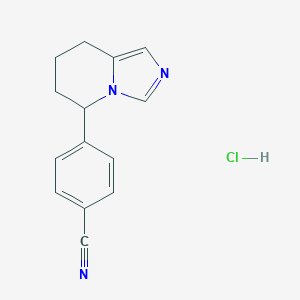
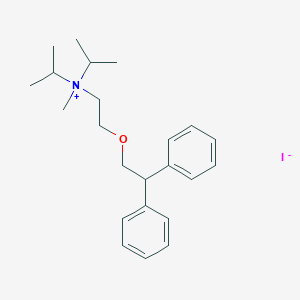

![5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one](/img/structure/B33709.png)
